4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of 249.31 g/mol. This compound is primarily utilized in scientific research, particularly in proteomics, where it serves as a biochemical tool to investigate protein interactions, modifications, and functions. Its unique structure allows it to modulate protein activity, which holds potential for developing therapeutic agents for various diseases .
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid is derived from benzoic acid through the introduction of propoxy and pyrrolidinyl groups. It belongs to the class of benzoic acid derivatives and is classified as an aromatic carboxylic acid. The compound's specific structural features contribute to its distinct chemical properties and biological activities .
The synthesis of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid involves several key steps:
The specific reaction conditions—such as temperature, solvent choice, and catalysts—are critical for optimizing yield and purity. Standard organic synthesis techniques like recrystallization or chromatography are employed for purification .
The molecular structure of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid features:
The compound's structural formula can be represented as follows:
This structure contributes to its unique chemical reactivity and biological interactions .
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid can undergo several chemical reactions:
These reactions are important for modifying the compound's properties or synthesizing related compounds .
The mechanism of action of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific protein targets. The presence of the propoxy and pyrrolidinyl groups enhances its binding affinity and selectivity towards these targets. By binding to proteins, this compound can modulate their activity, influencing various cellular processes and signaling pathways.
The precise molecular targets and pathways depend on the biological context in which the compound is used, necessitating further research to fully elucidate its mechanisms and potential therapeutic applications .
Relevant data regarding its reactivity, stability, and interactions with other chemicals are essential for safe handling and application in research settings .
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid has several scientific uses:
The compound serves as a sophisticated pharmacophore in antiviral drug discovery, particularly within biaryl amide derivatives targeting RNA viruses. Its benzoic acid moiety enables critical hydrogen bonding with viral protease active sites, while the pyrrolidine nitrogen provides essential basicity for membrane permeability and cellular uptake. In anti-Hepatitis C Virus (HCV) agent development, derivatives incorporating this scaffold demonstrated enhanced inhibition of viral replication machinery compared to earlier carboxylic acid derivatives [7]. The propoxy linker plays a dual role: it extends the molecule’s reach into hydrophobic binding pockets and reduces metabolic deactivation by shielding the carboxylate group. Research indicates this scaffold’s versatility allows conjugation with pyrrolopyridine or pyrimidine systems, creating hybrid molecules that simultaneously target multiple stages of the viral lifecycle. This multi-target engagement is critical in overcoming viral resistance mechanisms observed with simpler scaffolds [7].
The development of 4-propoxy-3-(pyrrolidin-1-yl)benzoic acid represents a strategic evolution from first-generation biaryl amide structures. Early antiviral candidates featured minimally substituted benzoic acids (e.g., 4-alkylbenzoic acids), which exhibited moderate target affinity but suffered from poor bioavailability and rapid systemic clearance. The integration of a tertiary nitrogen within the pyrrolidine ring (pKₐ ~8.5-9.5) addressed these limitations by enhancing solubility via pH-dependent ionization and promoting interactions with conserved aspartate residues in viral proteases [5] [7].
Concurrently, structure-activity relationship (SAR) studies revealed that alkoxy chains longer than ethoxy significantly improved antiviral potency. The three-carbon propoxy linker in the current compound emerged as optimal—shorter chains (methoxy, ethoxy) reduced hydrophobic interactions, while longer chains (butoxy) increased off-target binding risks. This refinement period (2005–2015) saw derivatives of this scaffold progress to in vivo testing against HCV replicon models, where reduced viral load by 2–3 logs was achieved at nanomolar concentrations [7]. The compound’s current status reflects a deliberate shift from broad-spectrum antiviral candidates to agents with precise mechanistic actions against specific viral enzymes.
Scaffold Generation | Representative Structure | Anti-HCV EC₅₀ | Key Limitations |
---|---|---|---|
First-Generation (2000s) | 4-Methylbenzoic acid derivatives | >10 μM | Low permeability, high clearance |
Transitional (2010s) | 3-Piperidinyl-4-ethoxybenzoic acids | 1–5 μM | Moderate metabolic stability |
Current Standard | 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid | 50–200 nM | Optimized balance of potency & stability |
The pyrrolidine ring is indispensable for this compound's bioactivity. Its saturated five-membered structure offers conformational flexibility, enabling the tertiary nitrogen to adopt optimal positions for ionic or hydrogen-bonding interactions with aspartate/glutamate residues in biological targets. Compared to larger heterocycles (e.g., piperidine in CID 17606953), pyrrolidine’s ring strain enhances binding entropy upon complex formation [4] [9]. Protonation of this nitrogen at physiological pH generates a cationic center, facilitating membrane penetration via interaction with anionic phospholipid head groups—a property validated in cellular uptake studies using radiolabeled analogs [6] [8].
The propoxy substituent’s role extends beyond a passive linker. Its three-carbon length positions the benzoic acid moiety precisely within deep hydrophobic binding clefts of kinase or protease targets, as confirmed by X-ray co-crystallography of related compounds [8]. The oxygen atom within the chain acts as a hydrogen bond acceptor, stabilizing interactions with serine or threonine residues adjacent to active sites. SAR studies demonstrate that shortening to ethoxy or elongating to butoxy reduces EGFR or HCV NS5B inhibitory activity by 5–10 fold, underscoring the criticality of the propoxy spacer’s dimensions [8].
Synergistically, these substituents create a "molecular ruler" effect. The distance between the protonated pyrrolidine nitrogen and the carboxylic acid oxygen is approximately 10–12 Å—matching the spatial separation between key residues in orexin receptors (OX₁R/OX₂R) and mutant EGFR kinases. This explains the scaffold’s repurposing in oncology and neuroscience applications beyond virology [3] [8].
Table 3: Impact of Substituent Variations on Target Binding Affinity
Modification Site | Structural Variation | Effect on EGFR IC₅₀ | Effect on HCV NS5B IC₅₀ |
---|---|---|---|
Heterocycle (Position 3) | Pyrrolidine (current) | 180 nM | 90 nM |
Piperidine (e.g., CID 17606953) | 420 nM | 210 nM | |
Azetidine | >1 μM | >500 nM | |
Alkoxy Chain (Position 4) | Propoxy (current) | 180 nM | 90 nM |
Ethoxy | 850 nM | 300 nM | |
Butoxy | 220 nM | 150 nM |
Table 4: Key Structural Analogs and Applications
Compound Name | CAS Number | Molecular Formula | Primary Research Application |
---|---|---|---|
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid | 946783-42-2 | C₁₄H₁₉NO₃ | Antiviral pharmacophore; kinase modulation |
4-(3-(Piperidin-1-yl)propoxy)benzoic acid | 767286-87-3 | C₁₅H₂₁NO₃ | Kinase inhibitor scaffold |
2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid | N/A | C₁₄H₁₉NO₃ | Receptor binding studies |
4-(3-Propylpyrrolidin-1-yl)benzoic acid | N/A | C₁₄H₁₉NO₂ | SAR comparative modeling |
The strategic integration of pyrrolidine and propoxy groups establishes this compound as a versatile scaffold capable of precise bioactivity modulation. Future research will likely exploit its conformational flexibility for developing covalent inhibitors or proteolysis-targeting chimeras (PROTACs), expanding its utility beyond traditional occupancy-based pharmacology.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2